5-Formylpyridine-2-sulfonamide
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Overview
Description
5-Formylpyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a formyl group at the 5-position and a sulfonamide group at the 2-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylpyridine-2-sulfonamide typically involves the sulfonylation of 5-formylpyridine. This can be achieved by reacting 5-formylpyridine with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Chemical Reactions Analysis
Types of Reactions: 5-Formylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: 5-Carboxypyridine-2-sulfonamide.
Reduction: 5-Hydroxymethylpyridine-2-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-Formylpyridine-2-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Formylpyridine-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in bacteria, leading to their death .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Comparison: 5-Formylpyridine-2-sulfonamide is unique due to the presence of the formyl group, which can undergo additional chemical modifications. This makes it a versatile intermediate in organic synthesis and drug design .
Properties
Molecular Formula |
C6H6N2O3S |
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Molecular Weight |
186.19 g/mol |
IUPAC Name |
5-formylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6N2O3S/c7-12(10,11)6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,10,11) |
InChI Key |
OPRHSGVDJHYVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)S(=O)(=O)N |
Origin of Product |
United States |
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